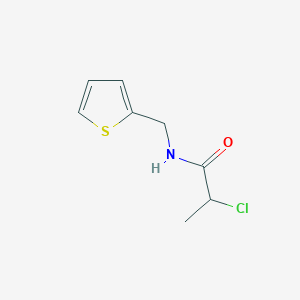
2-chloro-N-(thien-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(thien-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C8H10ClNOS and its molecular weight is 203.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acrylamide in Baking Products
Acrylamide, chemically related through its amide group, has been extensively studied due to its formation in high-carbohydrate foods during high-temperature cooking processes. The research emphasizes understanding the conditions that lead to acrylamide formation, such as the presence of free amino acids and reducing sugars, and recommends guidelines for manufacturers to reduce acrylamide levels in food products (Keramat et al., 2011).
Detection Methods for Acrylamide
The development of biosensors for acrylamide detection in processed foods is a significant area of research. These biosensors offer a more straightforward, rapid, sensitive, and specific method for acrylamide concentration detection, highlighting the importance of accurate measurement in food safety (Pundir, Yadav, & Chhillar, 2019).
Gas Separation Using Ionic Liquid Membranes
Ionic liquid membranes, a technology relevant to chemical engineering and environmental applications, have been explored for their efficiency in gas separations, including CO2/N2 and CO2/CH4. This research area investigates the physical chemistry of ionic liquids to improve membrane performance, potentially applicable to various industrial separations (Scovazzo, 2009).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals provides insights into how similar compounds, such as 2-chloro-N-(thien-2-ylmethyl)propanamide, might interact with metals. This knowledge is relevant for developing materials and catalysts for chemical reactions (Girma et al., 2005).
Propriétés
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWRCCDSFPYNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)
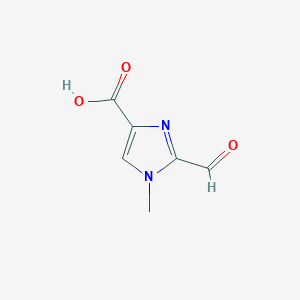

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)
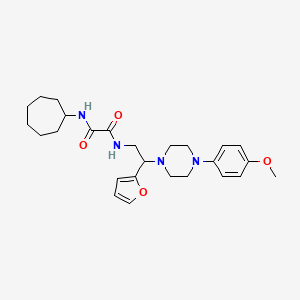
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
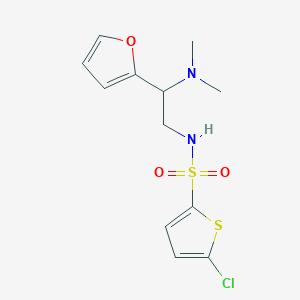

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)
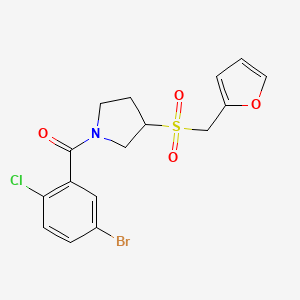
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)
![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)
